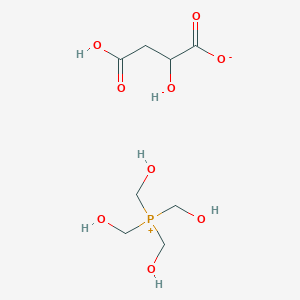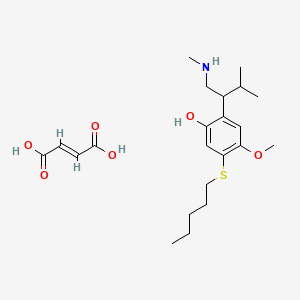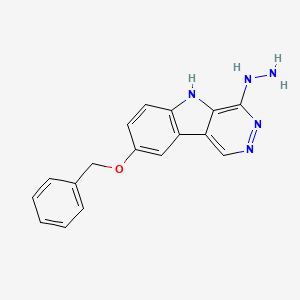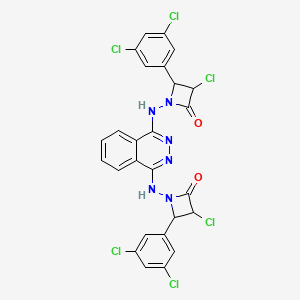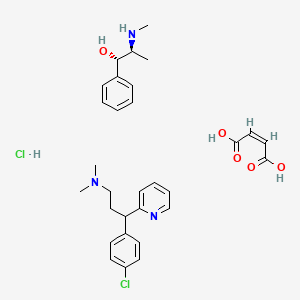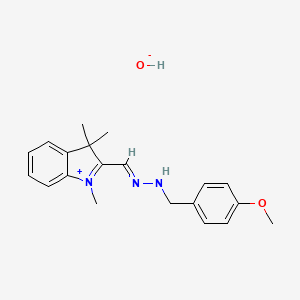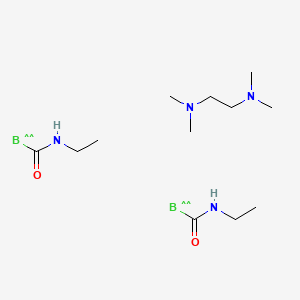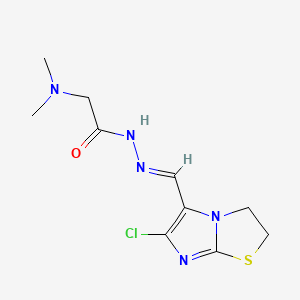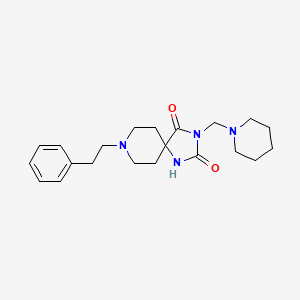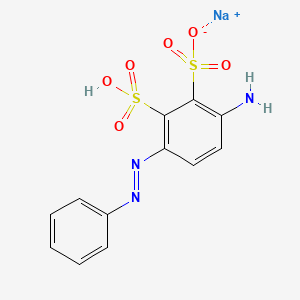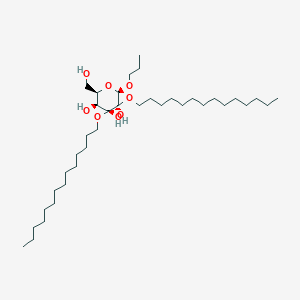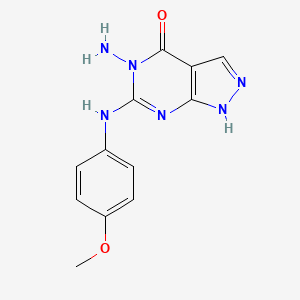![molecular formula C28H40ClFN6O7S B12753528 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid CAS No. 813446-39-8](/img/structure/B12753528.png)
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino acids and piperazine derivatives, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The preparation of [5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid typically involves the use of chlorination and sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its amino acid component makes it a valuable tool for investigating biochemical processes .
Medicine
Its piperazine derivative is known for its pharmacological properties, including anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino acid component can bind to active sites of enzymes, while the piperazine derivative can interact with receptor proteins. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: Similar in structure but lacks the piperazine derivative.
(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine: Similar piperazine structure but lacks the amino acid component
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid lies in its combination of amino acid and piperazine derivatives. This dual functionality allows for diverse applications and interactions in various scientific fields .
特性
CAS番号 |
813446-39-8 |
|---|---|
分子式 |
C28H40ClFN6O7S |
分子量 |
659.2 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid |
InChI |
InChI=1S/C22H26ClFN2O5S.C6H14N4O2/c1-15-11-26(16(2)10-25(15)12-17-3-6-20(24)7-4-17)22(27)13-31-21-8-5-19(23)9-18(21)14-32(28,29)30;7-4(5(11)12)2-1-3-10-6(8)9/h3-9,15-16H,10-14H2,1-2H3,(H,28,29,30);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t15-,16+;4-/m00/s1 |
InChIキー |
YDCPKICEZNHJHA-SHUTYENTSA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
CC1CN(C(CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



